4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide
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Overview
Description
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a cyclopropylsulfamoyl group and a pyridin-2-yl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Cyclopropylsulfamoyl Group: The cyclopropylsulfamoyl group is introduced via sulfonation reactions, where cyclopropylamine reacts with sulfonyl chlorides.
Attachment of the Pyridin-2-yl Group: The final step involves the coupling of the pyridin-2-yl group to the benzamide core, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often employed.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides and pyridine derivatives.
Scientific Research Applications
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclopropylsulfamoyl)-N-phenylbenzamide
- 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide
- 4-(cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide
Uniqueness
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pyridin-2-yl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15(17-14-3-1-2-10-16-14)11-4-8-13(9-5-11)22(20,21)18-12-6-7-12/h1-5,8-10,12,18H,6-7H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDMDZKYGBXGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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